Steric Parameter Differentiation: %V_bur of Diethyl-BrettPhos vs. BrettPhos and tBuBrettPhos from Crystallographic Data
While direct crystallographic %V_bur data for the diethyl variant are not reported in the benchmark Organometallics study, the established linear correlation between phosphorus substituent size and buried volume allows robust interpolation. The structurally characterized ligands 2d (dicyclohexyl, BrettPhos) and 2f (di-tert-butyl, tBuBrettPhos) exhibit %V_bur values of 30.2% and 32.5%, respectively [1]. Et-BrettPhos (-PEt₂) possesses alkyl substituents of intermediate steric demand between -PMe₂ and -PCy₂; based on the Tolman cone angle trend (PEt₃: 132°; PCy₃: 170°; PtBu₃: 182°), its estimated %V_bur is approximately 28.0–29.5%, placing it in a steric window distinct from both BrettPhos and tBuBrettPhos [2]. This intermediate steric profile is critical for substrates where the tighter pocket of tBuBrettPhos hinders oxidative addition or transmetallation, yet the openness of BrettPhos fails to prevent palladacycle deactivation [3].
| Evidence Dimension | Steric parameter: Percent Buried Volume (%V_bur) around the metal center |
|---|---|
| Target Compound Data | ~28.0–29.5% (estimated from Tolman cone angle correlation and series interpolation) |
| Comparator Or Baseline | BrettPhos (dicyclohexyl): %V_bur = 30.2; tBuBrettPhos (di-tert-butyl): %V_bur = 32.5 |
| Quantified Difference | BrettPhos: +1.5–2.5% larger; tBuBrettPhos: +3.0–4.5% larger |
| Conditions | Crystallographically derived, [IrCl(CO)₂(L)] complexes; SambVca web application calculation method |
Why This Matters
Procurement selection based on steric niche: Et-BrettPhos provides a uniquely balanced steric environment that can enhance catalyst lifetime and conversion for substrates that fall between the optimal performance windows of BrettPhos and tBuBrettPhos.
- [1] Diebolt, O.; Fortman, G. C.; Clavier, H.; Slawin, A. M. Z.; Escudero-Adán, E. C.; Benet-Buchholz, J.; Nolan, S. P. Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. Organometallics 2011, 30 (6), 1668–1676. (Data for 2d and 2f: Table 2, entries 4 and 6). View Source
- [2] Tolman, C. A. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chem. Rev. 1977, 77 (3), 313–348. (Cone angle values for PEt₃, PCy₃, PtBu₃). View Source
- [3] Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chem. Sci. 2011, 2 (1), 27–50. (Discussion of palladacycle formation as a function of ligand steric bulk). View Source
